molecular formula C18H19N5O B2369923 N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide CAS No. 2249597-63-3

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide

Cat. No.: B2369923
CAS No.: 2249597-63-3
M. Wt: 321.384
InChI Key: YPDDFDRLQDKCEI-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is a complex organic compound with a molecular formula of C18H19N5O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the cyanide group. The final step involves the formation of the pyridazine ring and the carboxamide group. Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nucleophiles or electrophiles used.

Scientific Research Applications

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide include other pyridazine derivatives and piperidine derivatives. Examples include:

  • Pyridazine-3-carboxamide derivatives
  • Piperidine-4-carboxamide derivatives
  • Benzyl-substituted piperidines

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(1-benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c19-14-18(21-17(24)16-7-4-10-20-22-16)8-11-23(12-9-18)13-15-5-2-1-3-6-15/h1-7,10H,8-9,11-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDDFDRLQDKCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)NC(=O)C2=NN=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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